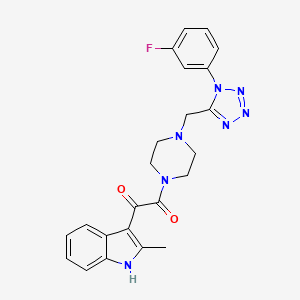

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Description

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound primarily used in scientific research due to its unique chemical properties and potential applications. This compound is notable for its diverse functional groups, including a tetrazole moiety, piperazine ring, and an indole system, which endow it with significant chemical and biological activity.

Properties

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O2/c1-15-21(18-7-2-3-8-19(18)25-15)22(32)23(33)30-11-9-29(10-12-30)14-20-26-27-28-31(20)17-6-4-5-16(24)13-17/h2-8,13,25H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNVDMSJVUFQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves several key steps:

Step 1 Tetrazole Formation: The synthesis begins with the formation of the tetrazole ring. This is typically achieved through the reaction of 3-fluoroaniline with sodium azide in the presence of a copper catalyst, followed by cyclization to form the tetrazole ring.

Step 2 Piperazine Introduction: The tetrazole compound is then reacted with piperazine in the presence of an appropriate solvent and base to form the intermediate compound.

Step 3 Indole Attachment: In the final step, 2-methyl-1H-indole is introduced via a coupling reaction, forming the desired 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione.

Industrial Production Methods: In an industrial setting, this synthesis can be scaled up using continuous flow reactors, which enhance reaction efficiency and yield while maintaining safety. Optimization of reaction conditions, such as temperature, pressure, and solvent selection, is crucial for high-yield production.

Types of Reactions:

Oxidation: The compound can undergo oxidation, particularly at the indole and tetrazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the ketone group in the compound, resulting in alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Typical reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and hydrogen with palladium on carbon.

Substitution: These reactions often use halogenating agents or strong bases like sodium hydride.

Major Products:

Oxidation Products: Various quinones and epoxides.

Reduction Products: Alcohol and amine derivatives.

Substitution Products: Diverse substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable probe in studying reaction mechanisms and synthesis pathways. It’s used to explore the reactivity of tetrazole and indole derivatives in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions, receptor binding, and as a model compound in pharmacokinetics studies due to its structural complexity.

Industry: In an industrial context, this compound may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, offering a backbone for developing novel compounds with desired properties.

Mechanism of Action

Molecular Targets and Pathways: The compound acts on multiple biological targets due to its diverse functional groups. It can bind to enzyme active sites, modulate receptor activity, and interfere with signaling pathways. The tetrazole ring is known to mimic carboxylic acids, potentially allowing the compound to inhibit enzyme activity through competitive binding.

Comparison with Similar Compounds

1-(3-fluorophenyl)-4-(1H-tetrazol-5-yl)piperazine

2-methyl-1H-indole-3-acetic acid

1-(3-fluorophenyl)piperazine

Uniqueness: What sets 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione apart is its combination of a tetrazole ring, piperazine moiety, and indole group, which together provide a unique scaffold with versatile reactivity and biological activity. This multifaceted structure makes it a valuable compound for diverse scientific research and industrial applications.

Biological Activity

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 405.437 g/mol. The presence of the tetrazole and indole moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing the tetrazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole and tetrazole derivatives. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression. For example, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The tetrazole ring may interact with enzyme active sites, inhibiting key metabolic processes.

- Receptor Modulation : The indole moiety is known to bind to various receptors, potentially modulating signaling pathways involved in cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study tested the antimicrobial effects of a related tetrazole compound against Bacillus subtilis and Pseudomonas aeruginosa. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on human melanoma cells revealed that the compound exhibited cytotoxicity with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Tetrazole + Indole | 15 | Anticancer |

| Compound B | Tetrazole + Phenyl | 20 | Antimicrobial |

| Compound C | Indole + Sulfonamide | 10 | Anticancer |

Q & A

Q. Optimization Strategies :

- Catalyst Use : Heterogeneous catalysts (e.g., clay) improve yield and reduce side products .

- Temperature Control : Critical for avoiding decomposition of thermally sensitive intermediates (e.g., tetrazole rings) .

Basic: Which analytical techniques are recommended for structural characterization?

Answer:

Advanced: How can reaction mechanisms for the tetrazole-piperazine linkage formation be elucidated?

Answer:

- Kinetic Studies : Monitor intermediate formation via in situ NMR or quenching experiments to determine rate laws .

- Isotopic Labeling : Use N-labeled piperazine derivatives to trace nitrogen migration during cyclization .

- Computational Modeling : DFT calculations to identify transition states and energy barriers for key steps (e.g., tetrazole ring closure) .

Example : Evidence of a SN2 mechanism in piperazine alkylation was confirmed by stereochemical inversion observed via X-ray crystallography .

Advanced: What strategies address low yields in fluorophenyl group introduction?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of fluorine-containing intermediates .

- Catalyst Screening : Palladium/copper bimetallic systems improve cross-coupling efficiency (e.g., Buchwald-Hartwig amination) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Note : Impurity profiles (e.g., dehalogenation byproducts) should be analyzed via LC-MS to refine conditions .

Advanced: How to design biological activity assays considering structural motifs?

Answer:

- Target Selection : Prioritize kinases or GPCRs due to the indole moiety’s affinity for hydrophobic binding pockets .

- Assay Types :

- Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity).

- Cellular Uptake : Confocal microscopy with fluorophore-tagged analogs .

- Controls : Include structurally similar analogs (e.g., non-fluorinated derivatives) to isolate fluorine’s electronic effects .

Data Interpretation : Correlate IC values with logP calculations to assess lipophilicity-activity relationships .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Structural Reanalysis : Verify regiochemistry of tetrazole substitution via NOESY NMR to rule out positional isomers .

- Purity Validation : Use orthogonal methods (HPLC + NMR) to exclude contaminants affecting assay results .

- Biological Replicates : Repeat assays with standardized cell lines (e.g., HEK293) and positive controls (e.g., staurosporine for kinase inhibition) .

Case Study : Discrepancies in IC values for kinase inhibition were traced to varying ATP concentrations in assay buffers .

Advanced: What computational methods predict target interactions and pharmacokinetics?

Answer:

- Molecular Docking : AutoDock Vina to model indole and tetrazole interactions with ATP-binding sites (PDB: 1ATP) .

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Use descriptors like molar refractivity and topological polar surface area (TPSA) to predict BBB permeability .

Example : A QSAR model for analogs showed TPSA <90 Å correlates with >50% oral bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.